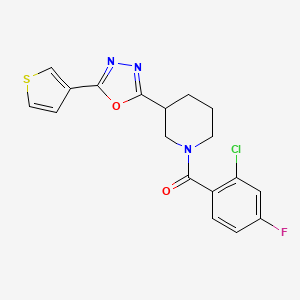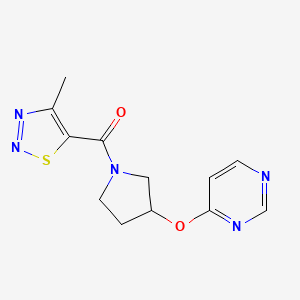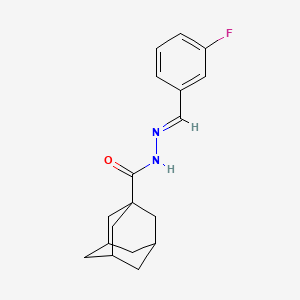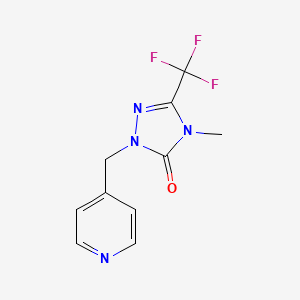![molecular formula C20H19NO3 B2821424 2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide CAS No. 899726-13-7](/img/structure/B2821424.png)
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GW501516, and it belongs to a class of drugs called selective androgen receptor modulators (SARMs). GW501516 is an agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), a nuclear receptor that regulates lipid and glucose metabolism.
Mécanisme D'action
GW501516 works by activating PPAR-delta, which in turn activates genes involved in lipid and glucose metabolism. This leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance performance. GW501516 also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
GW501516 has been shown to increase endurance performance in animal models and human trials. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, GW501516 has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of PPAR-delta, which allows researchers to study the effects of PPAR-delta activation without the confounding effects of other nuclear receptors. However, one limitation of using GW501516 in lab experiments is that it has been shown to cause cancer in animal models at high doses, which may limit its potential use in humans.
Orientations Futures
1. Further studies are needed to determine the optimal dose and duration of treatment with GW501516 for improving endurance performance in humans.
2. Future studies should investigate the potential use of GW501516 in combination with other drugs for treating metabolic disorders such as obesity and type 2 diabetes.
3. Further studies are needed to determine the safety and efficacy of GW501516 for treating cancer in humans.
4. Future studies should investigate the potential use of GW501516 in combination with exercise for improving endurance performance and metabolic health in humans.
5. Further studies are needed to determine the long-term effects of GW501516 on lipid and glucose metabolism, as well as other physiological systems in humans.
Méthodes De Synthèse
The synthesis of GW501516 involves several steps, including the reaction of 4-methylphenol with formaldehyde to form 4-methylbenzyl alcohol, which is then reacted with 2-chloromethylfuran to form the intermediate product. The intermediate product is then reacted with 4-methylphenylamine to form the final product, GW501516.
Applications De Recherche Scientifique
GW501516 has been studied extensively for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential use in improving endurance performance in athletes. In addition, GW501516 has been studied for its potential use in treating certain types of cancer, such as colon cancer.
Propriétés
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-3-7-16(8-4-14)21-20(22)18-11-12-23-19(18)13-24-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUOCLMMJJDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)
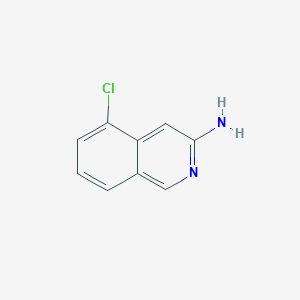


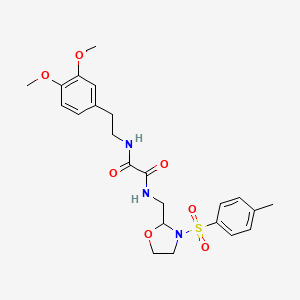
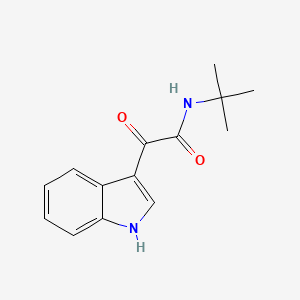
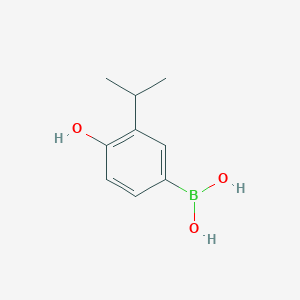
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)
